Tranylcypromine sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

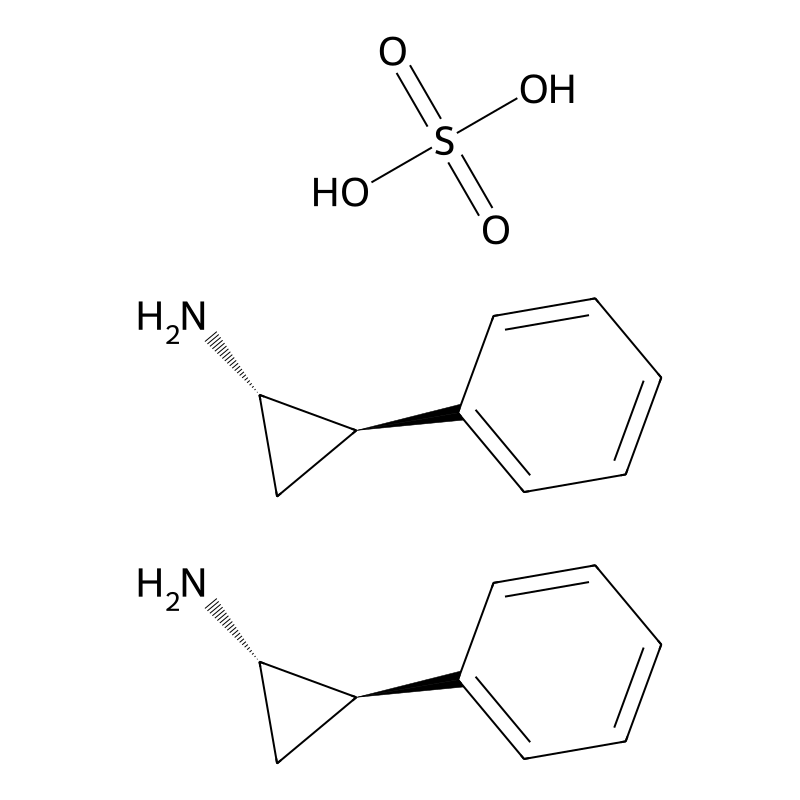

Tranylcypromine sulfate is a monoamine oxidase inhibitor (MAOI) primarily used in the treatment of major depressive disorder, atypical depression, and dysthymic disorder. It is a racemic mixture of two enantiomers, (1R,2S)- and (1S,2R)-2-phenylcyclopropan-1-amine, and is structurally categorized as a substituted phenethylamine. This compound works by irreversibly inhibiting the enzyme monoamine oxidase, which is responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. By preventing the degradation of these neurotransmitters, tranylcypromine sulfate increases their availability and enhances mood and emotional stability .

Tranylcypromine sulfate exerts its antidepressant effects by inhibiting the breakdown of monoamines in the brain. MAO is an enzyme that metabolizes these neurotransmitters. By inhibiting MAO, tranylcypromine increases the levels of serotonin, norepinephrine, and dopamine, which are believed to play a role in mood regulation [, ].

Treatment-Resistant Depression

Tranylcypromine sulfate is considered a second-line treatment for major depressive disorder, particularly in cases where selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) haven't been effective []. Researchers are interested in understanding its mechanism of action in treatment-resistant depression to potentially develop more targeted therapies [].

Investigating Monoamine Oxidase Function

Tranylcypromine sulfate belongs to a class of medications called monoamine oxidase inhibitors (MAOIs). MAO is an enzyme that breaks down certain neurotransmitters, including dopamine, norepinephrine, and serotonin. By inhibiting MAO, tranylcypromine sulfate increases the levels of these neurotransmitters in the brain, which is thought to contribute to its antidepressant effects []. Research using tranylcypromine can help scientists understand the role of MAO in regulating neurotransmitter function and its potential impact on various brain disorders.

Neurodegenerative Diseases

Some research suggests that tranylcypromine sulfate may have neuroprotective properties. Studies are investigating its potential role in managing neurodegenerative diseases like Parkinson's disease and Alzheimer's disease, where a decline in neurotransmitter function is observed [, ]. However, more research is needed to confirm these potential benefits.

The synthesis of tranylcypromine sulfate typically involves the cyclization of amphetamine's isopropylamine side chain. The process can be summarized as follows:

- Starting Material: Begin with amphetamine or its derivatives.

- Cyclization: Employ chemical reagents that facilitate cyclization to form the cyclopropane ring.

- Sulfonation: Treat the resulting compound with sulfuric acid to yield tranylcypromine sulfate.

- Purification: Purify the product through crystallization or chromatography techniques.

This synthetic route allows for the production of both enantiomers in a racemic mixture .

Tranylcypromine sulfate is primarily utilized in clinical settings for treating various forms of depression, including:

- Major depressive disorder

- Dysthymic disorder

- Atypical depression

- Panic disorders

- Phobic disorders

Due to its unique mechanism of action as a monoamine oxidase inhibitor, it is often considered when other antidepressants have failed or are not tolerated .

Interaction studies involving tranylcypromine sulfate reveal significant considerations for patient safety. The compound interacts with numerous medications and dietary substances:

- Food Interactions: Consumption of tyramine-rich foods (e.g., aged cheeses, cured meats) can lead to hypertensive crises.

- Drug Interactions: Caution is advised when co-administering with other medications that affect serotonin levels (e.g., selective serotonin reuptake inhibitors) due to the risk of serotonin syndrome.

- Metabolic Interactions: Tranylcypromine inhibits CYP2A6 enzyme activity, which may alter the metabolism of drugs processed by this pathway .

Patients on tranylcypromine require careful monitoring and education regarding potential interactions.

Tranylcypromine sulfate shares similarities with other monoamine oxidase inhibitors but also possesses unique characteristics that distinguish it from them. Below is a comparison table highlighting these aspects:

| Compound Name | Type | Unique Features |

|---|---|---|

| Tranylcypromine | Non-hydrazine MAOI | Rapid onset; effective against atypical depression |

| Phenelzine | Hydrazine MAOI | More potent but associated with higher side effects |

| Isocarboxazid | Non-hydrazine MAOI | Longer half-life; less commonly used |

| Selegiline | Selective MAO-B Inhibitor | Primarily affects dopamine; no antidepressant effects |

Tranylcypromine's rapid onset and unique structural properties contribute to its effectiveness in treating certain types of depression where other MAO inhibitors may not be as beneficial .

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Amine oxidases [EC:1.4.3.-]

MAO [HSA:4128 4129] [KO:K00274]

Pictograms

Acute Toxic

Other CAS

Wikipedia

FDA Medication Guides

Tranylcypromine Sulfate

TABLET;ORAL

CONCORDIA

01/04/2018